1-amino-N-(4-chlorophenyl)-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound It belongs to the class of thieno[2,3-b]pyridine derivatives, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several steps. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, especially at the amino and morpholine groups.
Cyclization: The compound can form various cyclic derivatives through intramolecular reactions.
Common reagents used in these reactions include formic acid, isocyanates, and sodium borohydride. Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and other cyclic derivatives .
Scientific Research Applications
1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biological studies to understand its effects on various cellular processes.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives, such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . Compared to these compounds, 1-AMINO-N-(4-CHLOROPHENYL)-8,8-DIMETHYL-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the morpholine group, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C23H25ClN4O3S |
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Molecular Weight |
473.0 g/mol |
IUPAC Name |
3-amino-N-(4-chlorophenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3S/c1-23(2)11-15-16(12-31-23)20(28-7-9-30-10-8-28)27-22-17(15)18(25)19(32-22)21(29)26-14-5-3-13(24)4-6-14/h3-6H,7-12,25H2,1-2H3,(H,26,29) |
InChI Key |
SMQDVIHRIRIAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N5CCOCC5)C |
Origin of Product |
United States |
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